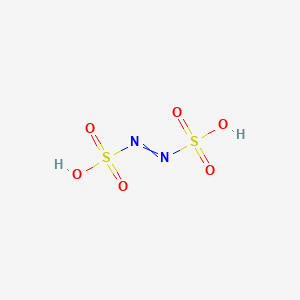
Diazene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene-1,2-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields this compound along with carbon dioxide and ethanol as by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .
Chemical Reactions Analysis
Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Iron-doped carbon materials are often employed as catalysts for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.
Scientific Research Applications
Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Diimide (HN=NH): Similar in structure but lacks the sulfonic acid groups.
Azobenzene: An organic diazene derivative with different substituents on the diazene moiety.
Azodicarbonamide: Another diazene derivative used in industrial applications.
Uniqueness: Diazene-1,2-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other diazene derivatives. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
111451-31-1 |
|---|---|
Molecular Formula |
H2N2O6S2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sulfoiminosulfamic acid |
InChI |
InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8) |
InChI Key |
IGCFCYDLEVVDAJ-UHFFFAOYSA-N |
Canonical SMILES |
N(=NS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















